molecular formula C18H21NO B2776565 (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 58349-23-8

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B2776565
CAS No.: 58349-23-8
M. Wt: 267.372
InChI Key: OZFLGQHJVWSALN-INIZCTEOSA-N
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Description

(2S)-N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 58349-23-8) is a chiral 1,2,3,4-tetrahydronaphthalen-2-amine (aminotetralin) derivative of significant value in medicinal chemistry and organic synthesis research. This compound features a stereospecific (S)-configuration at the second carbon of the tetralin ring system, a benzylamine group, and a methoxy substituent, making it a versatile building block for the creation of novel bioactive molecules. This chiral aminotetralin scaffold is a key synthetic intermediate in the preparation of more complex active pharmaceutical ingredients. Its primary research application is in the synthesis of (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, a critical precursor to Rotigotine . Rotigotine is a non-ergolinic dopamine agonist used in the treatment of Parkinson's disease, and the (2S)-enantiomer is essential for its pharmacological activity. The compound's structure aligns with a class of molecules known for diverse biological activities. Research into analogous 1-aminotetralin and 2-aminotetralin structures has demonstrated potential in areas such as anticancer activity against human glioblastoma and prostate cancer cell lines , as well as carbonic anhydrase and acetylcholinesterase inhibition . The presence of the benzyl group provides a handle for further chemical modifications, allowing researchers to explore structure-activity relationships. Research Applications: • Key intermediate in the synthesis of dopamine agonist pharmaceuticals . • Chiral building block for medicinal chemistry and drug discovery programs. • Precursor for the development of novel urea and sulfamide derivatives with potential bioactivity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFLGQHJVWSALN-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H](C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58349-23-8
Record name (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Backbone: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the amine group on the tetrahydronaphthalene backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs.

Chemical Reactions Analysis

Reductive Amination

This reaction introduces alkyl chains to the amine group. In the synthesis of rotigotine intermediates, (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine reacts with propionaldehyde under acidic conditions using sodium cyanoborohydride (NaBH3_3CN) as the reducing agent .

Conditions and Outcomes

ReagentSolventTemperatureYieldProduct
Propionaldehyde, NaBH3_3CNIsopropanol10–60°C95%(S)-N-benzyl-N-propyl-tetrahydronaphthalenamine

The reaction proceeds via imine formation followed by reduction, with the acidic environment (e.g., acetic acid) facilitating protonation of the intermediate .

Catalytic Hydrogenation

Hydrogenation removes the benzyl protecting group from the amine. For example, catalytic hydrogenation of (S)-N-benzyl-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine over palladium on carbon (Pd/C) in isopropanol yields the primary amine .

Hydrogenation Parameters

CatalystH2_2 PressureSolventTimeYieldProduct
10% Pd/C10–20 kg/cm2^2Isopropanol4–6 h87%(S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

The reaction selectively cleaves the C–N bond of the benzyl group without affecting the methoxy or tetrahydronaphthalene backbone .

Salt Formation

The free amine is converted to its hydrochloride salt for stability and crystallinity. Treatment with hydrochloric acid (HCl) in ethanol or isopropanol produces the hydrochloride salt .

Salt Formation Conditions

Salt Forming AgentSolventEquivalentsYield
HCl (conc.)Isopropanol1.0 eq98%

This step is critical for pharmaceutical applications, enhancing solubility and handling .

Oxidation Reactions

The methoxy-substituted aromatic ring is susceptible to oxidation. While specific data for this compound is limited, analogous tetrahydronaphthalenes undergo oxidation at the methoxy group using agents like ceric ammonium nitrate (CAN), leading to quinone derivatives .

Proposed Oxidation Pathway

  • CAN-mediated demethylation of the methoxy group.

  • Formation of a hydroxyl group, followed by oxidation to a ketone.

Nucleophilic Substitution

The amine group participates in nucleophilic reactions. For instance, it can react with electrophiles like alkyl halides or carbonyl compounds. In one protocol, condensation with electron-deficient aldehydes forms C=N bonds without catalysts, leveraging interfacial water interactions to stabilize intermediates .

Example: Imine Formation

SubstrateConditionsYield
4-CyanobenzaldehydeH2_2O/CH2_2Cl2_2, RT, 5 min95%

This method avoids traditional azeotropic distillation and is scalable for industrial synthesis .

Chiral Resolution

The (2S)-configuration is preserved during reactions, but racemization can occur under strong acidic/basic conditions. Resolution via chiral auxiliaries or chromatography ensures enantiopurity, though yields are moderate (17–34%) .

Scientific Research Applications

Neuropharmacological Research

One of the primary applications of (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is in the study of neuropharmacology. The compound exhibits a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This property positions it as a potent hallucinogen capable of inducing significant alterations in perception and mood .

Key Findings:

  • Psychoactive Effects : The compound can produce intense euphoria and visual hallucinations due to its interaction with serotonin receptors .
  • Research Focus : It is primarily utilized to investigate the effects of serotonin agonists on brain function and behavior .

Potential Therapeutic Applications

Despite its classification as a hallucinogen with no approved medical use, there is ongoing research into the therapeutic potential of this compound.

Possible Benefits:

  • Mental Health Disorders : Studies suggest that the compound may have applications in treating conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD) by stimulating serotonin receptors .
  • Mood Regulation : The ability to modulate serotonin levels may lead to improvements in mood and emotional regulation .

Forensic Toxicology

In forensic science, this compound is used to detect hallucinogens in biological samples. Its psychoactive properties necessitate its inclusion in toxicological screenings to assess substance use and potential impairment .

Safety and Side Effects

The compound's potent psychoactive effects are accompanied by significant risks. It can lead to adverse reactions such as anxiety, paranoia, and psychosis. Long-term use raises concerns about serotonin syndrome—a serious condition resulting from excessive serotonin levels in the brain .

Mechanism of Action

The mechanism of action of (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

  • N-Substitution : The benzyl group in the target compound introduces steric bulk compared to the N,N-dimethyl groups in PAT, MBP, and FPT. This may reduce binding to 5-HT₂ receptors but enhance affinity for other targets (e.g., σ receptors) .
  • Position 5 Substituent : The methoxy group in the target compound differs from the halogenated aryl groups in FPT (2′-fluorophenyl) and MBP (3′-bromophenyl). Methoxy groups typically enhance lipophilicity and metabolic stability compared to halogens .

Receptor Binding and Selectivity

  • PAT Analogs : C(4)-substituted PAT derivatives exhibit stereoselective binding to 5-HT₂ receptors. For example, (+)-trans-4-(4′-Cl)-PAT shows reversed stereoselectivity and higher potency in rodent models of psychosis .
  • FPT : Binds competitively to 5-HT₁A (Kᵢ = 12 nM), 5-HT₂C (Kᵢ = 38 nM), and 5-HT₇ (Kᵢ = 18 nM), with rapid association/dissociation kinetics at 5-HT₁A/7 but slower kinetics at 5-HT₂C .
  • Target Compound: While direct binding data are unavailable, the N-benzyl group may reduce 5-HT₂C affinity compared to N,N-dimethyl analogs. The methoxy group at position 5 could confer affinity for adrenergic or dopaminergic receptors, as seen in related aminotetralins .

Pharmacological and Behavioral Effects

  • PAT and MBP : Reduce compulsive feeding and psychostimulant-induced hyperactivity in rodents via 5-HT₂C agonism and 5-HT₂A/2B antagonism .
  • FPT: Prophylactically prevents audiogenic seizures in Fmr1 knockout mice (73% reduction) and increases social interaction, likely via 5-HT₇ modulation .

Structural-Activity Relationship (SAR) Insights

  • Stereochemistry : The (2S) configuration is critical for activity, as seen in FPT and PAT, where enantiomers show divergent receptor selectivity .
  • Position 4 vs. 5 Substitution : 4-Substituted analogs (e.g., PAT) prioritize 5-HT₂C agonism, while 5-substituted derivatives (e.g., FPT, target compound) may engage broader receptor profiles .
  • N-Substitution : N-Benzyl groups may reduce 5-HT₂ receptor engagement but improve metabolic stability compared to N,N-dimethyl groups .

Biological Activity

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenamine
  • Molecular Formula : C₁₈H₂₁NO
  • Molecular Weight : 281.37 g/mol
  • InChI Key : OZFLGQHJVWSALN-INIZCTEOSA-N

This compound exhibits a solid physical form and a purity level of 95% as noted in commercial sources .

Antiproliferative Effects

Research indicates that compounds related to tetrahydronaphthalene derivatives demonstrate notable antiproliferative activity against various cancer cell lines. For instance, derivatives with methoxy and hydroxyl substitutions have shown selective activity against breast cancer cell lines such as MCF-7 and MDA-MB-468. Notably, the IC₅₀ values for these compounds ranged from 1.2 to 5.3 μM, indicating potent inhibition of cell growth .

CompoundCell LineIC₅₀ (μM)Mechanism of Action
10MCF-73.1Antiproliferative via apoptosis
11MDA-MB-4681.2Induces apoptosis
(2S)Various<10HDAC inhibition

The biological activity of this compound may be attributed to multiple mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : Compounds in this class have been linked to HDAC inhibition, which plays a crucial role in regulating gene expression involved in cell cycle progression and apoptosis .
  • Sigma Receptor Agonism : Activation of sigma receptors has been associated with antiproliferative effects in tumor cells. These receptors modulate cellular processes such as apoptosis and cell proliferation .
  • Oxidative Stress Modulation : Some studies suggest that these compounds can enhance antioxidative activity, thereby protecting cells from oxidative damage that can lead to cancer progression .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological efficacy of this compound:

  • Cytotoxicity Assays : Various derivatives were tested against different cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard treatments like gefitinib .
  • Apoptosis Induction : Flow cytometric analysis demonstrated that certain derivatives significantly increased apoptosis rates in cancer cells when compared to controls. For example, compound 2f showed a 37.1% induction rate compared to gefitinib's 21.1% .
  • Antioxidant Activity : The antioxidative capacity was measured using spectroscopic methods, revealing that some compounds exhibited superior activity compared to standard antioxidants like BHT .

Q & A

Basic: What are the established synthetic routes for (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine?

Answer:
The compound is synthesized via multi-step organic reactions. A validated six-step route includes:

Bromination of 2-naphthoic acid.

Esterification to form methyl esters.

Substitution with NaOMe and CuI to introduce methoxy groups.

Birch reduction to generate the tetralin backbone.

Curtius rearrangement to install the amine group.

Hydrogenolysis for final functionalization (e.g., benzyl group addition) .
Key Considerations :

  • Optically pure (2S)-enantiomers require chiral resolution or asymmetric catalysis.
  • Yields (~27% overall) can be optimized by adjusting reaction times and catalyst loadings.

Basic: How is structural characterization performed for this compound?

Answer:
Critical characterization methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituents (e.g., benzyl, methoxy) and confirms stereochemistry. For example, methoxy protons appear at δ 3.7–3.9 ppm, while tetrahydronaphthalene protons show distinct splitting patterns .
  • HPLC : Chiral columns (e.g., s-prep systems with MeOH/EtOH/hexanes) separate enantiomers. Retention times (e.g., 15.3–17.2 min) validate purity .
  • HRMS : Confirms molecular formula (e.g., C₁₈H₂₁NO requires m/z 267.1623) .

Advanced: How does this compound interact with serotonin receptors?

Answer:
The compound exhibits multi-receptor modulation :

  • 5-HT1A/5-HT7 Partial Agonism : Radioligand binding assays (e.g., using [³H]-8-OH-DPAT) reveal sub-nanomolar affinity (Ki < 1 nM) .
  • 5-HT2C Agonism and 5-HT2A/2B Antagonism : Functional assays (e.g., calcium flux in HEK293 cells) demonstrate selective 5-HT2C activation (EC₅₀ ~0.6 µM) with inverse agonism at 5-HT2B .
    Contradiction Management :
  • Use receptor knockout models or selective antagonists (e.g., SB-242084 for 5-HT2C) to isolate effects.
  • In silico docking (e.g., AutoDock Vina) predicts binding poses in receptor homology models .

Advanced: What structural modifications enhance 5-HT7 receptor affinity?

Answer:
SAR studies indicate:

  • Substituent Effects :
    • Fluorophenyl groups at position 5 increase 5-HT7 affinity (Ki ~0.58 nM) .
    • N,N-Dialkylation (e.g., dipropyl) improves blood-brain barrier penetration (logP > 4) .
  • Methodology :
    • Parallel synthesis generates derivatives for high-throughput screening.
    • Metabolic stability is assessed via liver microsome assays to prioritize candidates .

Advanced: What preclinical models validate its efficacy in neuropsychiatric disorders?

Answer:
Key models include:

  • Fmr1 Knockout Mice :
    • Audiogenic Seizures : Prophylactic administration reduces seizure incidence (0% vs. 73% in controls) .
    • Social Interaction Tests : Increases social approach behavior (measured via three-chamber assay) .
  • phMRI in Awake Mice : Blood oxygen-level dependent (BOLD) imaging shows dose-dependent activation of the basolateral amygdala, correlating with anxiolytic effects .

Advanced: How are pharmacokinetic properties optimized for in vivo studies?

Answer:
Strategies include:

  • Lipophilicity Adjustment : Introducing alkyl chains (e.g., propyl groups) increases logP to ~4.4, enhancing CNS penetration .
  • Metabolite Profiling : LC-MS/MS identifies major metabolites (e.g., N-dealkylated products) to guide structural refinements .
  • Dosing Regimens : Intraperitoneal administration (1–10 mg/kg) achieves brain concentrations within 30 minutes .

Advanced: How to resolve contradictions in receptor binding data?

Answer:
Address discrepancies via:

  • Functional Selectivity Assays : Compare cAMP inhibition (5-HT7) vs. β-arrestin recruitment (5-HT2A) .
  • Kinetic Binding Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., rapid 5-HT1A vs. slow 5-HT2C binding) .
  • Gene Expression Profiling : qPCR quantifies receptor mRNA levels in target tissues to contextualize affinity data .

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